molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine

Cat. No.: B6508856
CAS No.: 919496-40-5
M. Wt: 206.29 g/mol
InChI Key: SVMQCGQXVGRRLQ-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a piperazine moiety, which is further substituted with an isopropyl group

Biochemical Analysis

Biochemical Properties

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft Additionally, this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In human embryonic kidney cells (HEK-293), this compound has demonstrated low cytotoxicity, making it a promising candidate for further development . It influences cell signaling pathways by inhibiting acetylcholinesterase, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, potentially leading to therapeutic benefits in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits. Additionally, its anti-tubercular activity is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes in Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that its inhibitory effects on acetylcholinesterase are sustained over time, suggesting potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as toxicity or off-target effects. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism may involve cytochrome P450 enzymes, which play a role in the oxidative metabolism of many xenobiotics

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine typically involves the reaction of pyrazine with 1-isopropylpiperazine under suitable conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents like bromoethane, chloroacetyl chloride

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMQCGQXVGRRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloropyrazine (2.3 g, 20 mmol) and triethylamine (3 g, 30 mmol) were mixed in acetone (8 mL) in a 20 mL microwave vessel. 1-Isopropylpiperazine (2.8 g, 22 mmol) was added and the reaction mixture was heated for 3300 seconds at 120° C. in a microwave oven. The reaction mixture was evaporated and the residue was purified on a silicagel column with dichloromethane/MeOH (9:1) as eluent. Yield: 1.64 g solid 4-isopropyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

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